molecular formula C18H17NO8 B12731260 Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- CAS No. 147029-72-9

Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)-

Cat. No.: B12731260
CAS No.: 147029-72-9
M. Wt: 375.3 g/mol
InChI Key: NDSLOJPCFZVFLS-BZZMCLGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- is a complex organic compound with a unique structure that combines a nitrophenyl group and a xylopyranosyloxy group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-hydroxyphenyl-alpha-D-xylopyranoside in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone, 4-nitro-: Similar structure but lacks the xylopyranosyloxy group.

    4-Nitrophenyl phenyl ketone: Similar core structure but without the xylopyranosyloxy group.

    4-Aminophenyl phenyl ketone: Similar structure with an amino group instead of a nitro group.

Uniqueness

Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both the nitrophenyl and xylopyranosyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

147029-72-9

Molecular Formula

C18H17NO8

Molecular Weight

375.3 g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18-/m1/s1

InChI Key

NDSLOJPCFZVFLS-BZZMCLGOSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.